molecular formula C11H18O4 B1405373 Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate CAS No. 1624262-21-0

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate

Cat. No.: B1405373
CAS No.: 1624262-21-0
M. Wt: 214.26 g/mol
InChI Key: QLLNCDORGAXPAQ-UHFFFAOYSA-N
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Description

Classification and Nomenclature

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate belongs to the broader category of bicyclic molecules, specifically classified as a bridged bicyclic compound where two rings share three or more atoms. The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for bicyclic structures, beginning with the prefix "bicyclo" followed by square brackets containing numerical descriptors that indicate the number of atoms in each bridge connecting the bridgehead positions. In the case of the [5.1.0] designation, the compound features a bicyclic framework where the longest bridge contains five atoms, the second bridge contains one atom, and the shortest bridge contains zero atoms, representing a direct connection between bridgehead carbons. The incorporation of oxygen atoms at positions 3 and 5 within the bicyclic framework designates this compound as a dioxabicyclic structure, where the prefix "dioxa" indicates the presence of two oxygen atoms replacing carbon atoms in the ring system.

The complete systematic name reflects several critical structural features: the "4,4-dimethyl" designation indicates the presence of two methyl substituents attached to the carbon at position 4, creating a quaternary carbon center that significantly influences the molecule's three-dimensional conformation. The "octane" portion of the name derives from the total count of eight carbon atoms comprising the bicyclic framework, while the "8-carboxylate" indicates the presence of an ester functional group at position 8. The "ethyl" prefix specifies that the carboxylate group exists as an ethyl ester, formed through the condensation of the corresponding carboxylic acid with ethanol. This comprehensive nomenclature system enables chemists to precisely communicate the molecular structure and provides a foundation for understanding the compound's chemical behavior and potential reactivity patterns.

The stereochemical aspects of this compound introduce additional complexity to its classification, as the bicyclic framework inherently creates multiple chiral centers and conformational constraints. The rigid nature of the bicyclic system restricts molecular flexibility, leading to well-defined three-dimensional arrangements that can significantly impact the compound's interactions with biological targets and its utility in asymmetric synthesis. The numbering system used in the compound's name follows established conventions for bicyclic structures, beginning from one bridgehead carbon and proceeding through the longest path to reach the second bridgehead carbon, then continuing through successively shorter paths. This systematic approach to nomenclature ensures consistency across the chemical literature and facilitates accurate communication of structural information among researchers worldwide.

Historical Context in Bicyclic Compound Research

The development of bicyclic compound chemistry represents one of the most significant advances in organic chemistry over the past century, with dioxabicyclic structures emerging as particularly important synthetic targets and research subjects. Early investigations into bicyclic endoperoxides, which share structural similarities with dioxabicyclic compounds, demonstrated the potential for these rigid frameworks to undergo unique chemical transformations that were not accessible through traditional linear or monocyclic systems. The synthesis of bicyclic endoperoxides through thermally allowed [4π + 2π] cycloaddition reactions of singlet oxygen to 1,3-cyclohexadienes established fundamental methodologies that would later influence the development of related dioxabicyclic synthetic strategies.

Research into bicyclic compound frameworks gained significant momentum during the late twentieth century, when chemists began to recognize the unique conformational properties and reaction patterns exhibited by these constrained molecular systems. The discovery that bicyclic structures could serve as versatile synthetic intermediates for accessing complex natural products sparked intensive investigation into their preparation and chemical transformations. Particularly noteworthy was the development of titanium-mediated tandem cyclization reactions that enabled the diastereoselective synthesis of bicyclic frameworks from acyclic precursors, demonstrating the power of modern synthetic methodology to construct complex molecular architectures efficiently.

The historical progression of dioxabicyclic compound research reveals a gradual shift from purely academic curiosity to practical applications in medicinal chemistry and materials science. Early studies focused primarily on understanding the fundamental chemical behavior of these structures, including their conformational preferences and reaction mechanisms. These investigations revealed that the incorporation of heteroatoms, particularly oxygen atoms, into bicyclic frameworks could dramatically alter their electronic properties and chemical reactivity compared to purely carbocyclic analogues. The development of sophisticated spectroscopic techniques, including two-dimensional nuclear magnetic resonance methods, enabled researchers to characterize these complex structures with unprecedented precision and to understand their dynamic behavior in solution.

The emergence of combinatorial chemistry and high-throughput screening techniques during the 1990s and 2000s provided new impetus for bicyclic compound research, as these constrained structures proved particularly valuable for creating diverse compound libraries with enhanced biological activity. The recognition that bicyclic frameworks could serve as privileged scaffolds for drug discovery led to renewed interest in developing efficient synthetic routes to these structures and understanding their structure-activity relationships. This historical context provides essential background for appreciating the current significance of compounds like this compound within the broader landscape of medicinal chemistry and chemical biology research.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both organic synthesis and medicinal chemistry research, serving multiple roles as a synthetic building block, conformational probe, and potential pharmaceutical intermediate. The compound's significance in organic chemistry stems primarily from its unique structural features, which combine the conformational rigidity of bicyclic frameworks with the functional versatility provided by both ether linkages and ester groups. This combination creates opportunities for selective chemical transformations that can be difficult to achieve with more flexible molecular systems, making the compound valuable for developing new synthetic methodologies and accessing complex target structures.

In the realm of medicinal chemistry, bicyclic compounds have demonstrated remarkable potential for addressing challenging biological targets that have proven refractory to traditional small-molecule approaches. The three-dimensional structure of this compound provides a rigid scaffold that can be functionalized to create compounds with enhanced binding affinity and selectivity for specific protein targets. Recent research has shown that bicyclic peptides and small molecules can achieve antibody-like binding affinities while maintaining the favorable pharmacokinetic properties associated with smaller molecular weights. The dioxabicyclic framework present in this compound shares structural motifs with several classes of bioactive natural products, suggesting potential applications in developing new therapeutic agents.

The synthetic accessibility of this compound through established methodologies enhances its practical utility in both academic and industrial research settings. The compound can be synthesized through multi-step sequences involving cyclization reactions, esterification processes, and protective group manipulations, providing multiple opportunities for structural modification and diversification. The presence of the ethyl ester functionality offers a convenient handle for further chemical elaboration, including hydrolysis to reveal the corresponding carboxylic acid, reduction to yield primary alcohols, or coupling reactions to form amide bonds. These transformation possibilities make the compound particularly valuable as a starting point for creating focused libraries of related structures for biological evaluation.

The role of this compound in advancing our understanding of structure-activity relationships represents another dimension of its significance in medicinal chemistry. The compound's well-defined three-dimensional structure enables precise investigation of how molecular shape and electronic properties influence biological activity, providing insights that can guide the design of more effective therapeutic agents. Studies involving related dioxabicyclic compounds have revealed important principles governing protein-ligand interactions, particularly the role of conformational restriction in enhancing binding selectivity and reducing off-target effects. These findings have broader implications for drug design strategies and highlight the continuing importance of bicyclic scaffolds in contemporary pharmaceutical research.

Placement within Dioxabicyclo Compound Family

This compound represents a specific structural variant within the broader family of dioxabicyclic compounds, characterized by the presence of two oxygen atoms incorporated into a bicyclic framework. The dioxabicyclo compound family encompasses a diverse range of molecular architectures, each distinguished by different ring sizes, bridging patterns, and substitution patterns that collectively define their chemical and biological properties. Within this family, compounds featuring the [5.1.0] bridging pattern are relatively uncommon compared to more frequently encountered systems such as [2.2.2] or [3.3.1] arrangements, making the study of such structures particularly valuable for understanding the full scope of dioxabicyclic chemistry.

The positioning of oxygen atoms at the 3 and 5 positions in this compound creates a specific electronic environment that influences both the compound's conformational preferences and its chemical reactivity. Comparative studies of dioxabicyclic compounds with different oxygen atom placements have revealed significant differences in their behavior toward various chemical transformations, including cycloaddition reactions, rearrangement processes, and functional group manipulations. The 3,5-dioxabicyclo arrangement present in this compound is particularly noteworthy for its potential to exhibit what is known as the generalized anomeric effect, where the presence of electronegative oxygen atoms influences the preferred conformations of adjacent carbon-carbon bonds.

Research into related dioxabicyclic structures has demonstrated the family's remarkable versatility in biological applications, with compounds such as 2,8-dioxabicyclo[3.3.1]nonane derivatives showing significant neuroprotective activities through inhibition of monoamine oxidases and cholinesterases. These findings suggest that the dioxabicyclic framework represents a privileged structure in medicinal chemistry, capable of interacting effectively with diverse biological targets. The structural similarities between this compound and these bioactive compounds indicate potential opportunities for developing new therapeutic agents based on the same underlying molecular architecture.

The synthetic accessibility and chemical stability of different dioxabicyclic frameworks vary considerably depending on their specific structural features, with some arrangements proving more amenable to large-scale preparation and functional group manipulation than others. The [5.1.0] bridging pattern found in this compound occupies an intermediate position within this spectrum, offering reasonable synthetic accessibility while maintaining sufficient structural complexity to provide interesting chemical and biological properties. Comparative analysis of synthesis routes to different dioxabicyclic systems reveals that the choice of bridging pattern significantly influences both the efficiency of preparation methods and the scope of subsequent chemical transformations that can be performed on the resulting compounds.

Dioxabicyclic Framework Ring System Typical Applications Key Properties
2,3-Dioxabicyclo[2.2.2]octane [2.2.2] Endoperoxide synthesis, natural product intermediates High reactivity, peroxide linkage
2,8-Dioxabicyclo[3.3.1]nonane [3.3.1] Neuroprotective agents, enzyme inhibitors Moderate stability, biological activity
3,5-Dioxabicyclo[5.1.0]octane [5.1.0] Synthetic building blocks, conformational probes Structural rigidity, synthetic versatility
6,8-Dioxabicyclo[3.2.1]octane [3.2.1] Chiral building blocks, skeletal rearrangements Stereochemical complexity, rearrangement potential

Properties

IUPAC Name

ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-13-10(12)9-7-5-14-11(2,3)15-6-8(7)9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLNCDORGAXPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC(OC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Reactants: 2-Butene-1,4-diol derivatives and 2,2-dimethoxypropane serve as key starting materials. The diol provides the necessary hydroxyl groups, while 2,2-dimethoxypropane acts as a methylating and dehydrating agent to promote cyclization.
  • Catalyst: Concentrated sulfuric acid or other strong acids (e.g., vitriol oil) are employed to catalyze ring closure, forming the 4,7-dihydro-2,2-dimethyl-1,3-dioxane intermediate.
  • Reaction Conditions: The process typically occurs under reflux at temperatures around 70°C, with continuous removal of volatile by-products such as methanol to drive the equilibrium toward cyclization.

Research Findings:

  • A patent describes this process, achieving a high yield (~85%) by controlling molar ratios (e.g., 2-butene-1,4-diol to 2,2-dimethoxypropane at approximately 1:2) and optimizing reaction temperature and time.

Data Table:

Step Reactants Catalyst Temperature Yield Notes
1 2-Butene-1,4-diol + 2,2-dimethoxypropane Concentrated sulfuric acid ~70°C ~85% Reflux, removal of methanol

Oxidation to Form the Dioxabicyclic Ring

The second step involves oxidizing the cyclized intermediate to introduce the oxygen bridge, forming the dioxabicyclic core.

Methodology:

  • Oxidant: Meta-chloroperbenzoic acid (m-CPBA) is employed for epoxidation or oxidation of the intermediate, facilitating ring closure to form the desired bicyclic structure.
  • Reaction Conditions: The oxidation is performed at room temperature or slightly elevated temperatures, often in inert solvents like dichloromethane (DCM).

Research Findings:

  • The oxidation step yields the target compound with approximately 60% efficiency, with the overall process achieving a combined yield over 50% and purity exceeding 98%.

Data Table:

Step Reagents Solvent Temperature Yield Notes
2 m-CPBA DCM Room temperature >60% Controlled addition, inert atmosphere

Esterification to Introduce the Ethyl Carboxylate Group

The final step involves esterification of the carboxylic acid intermediate to produce the ethyl ester.

Methodology:

  • Reactants: The acid intermediate reacts with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions: Reflux conditions are typically employed to drive ester formation, with excess ethanol used to shift equilibrium.

Research Findings:

  • Literature and patent data suggest that esterification under reflux in ethanol yields high purity products with yields often exceeding 70%, depending on reaction conditions and purification steps.

Data Table:

Step Reactants Catalyst Temperature Yield Notes
3 Carboxylic acid + ethanol Sulfuric acid Reflux >70% Excess ethanol, purification by distillation

Summary of the Overall Synthetic Route

Step Reaction Type Key Reagents Typical Yield Notes
1 Cyclization 2-Butene-1,4-diol + 2,2-dimethoxypropane ~85% Acid catalysis, reflux
2 Oxidation m-CPBA >60% Room temperature, inert atmosphere
3 Esterification Ethanol + acid catalyst >70% Reflux, excess ethanol

Additional Considerations and Notes

  • Raw Material Accessibility: The starting materials such as 2-butene-1,4-diol and 2,2-dimethoxypropane are commercially available and cost-effective.
  • Reaction Optimization: Precise control of molar ratios, temperature, and reaction time is critical to maximize yield and purity.
  • Purification: Techniques such as fractional distillation, recrystallization, and chromatography are employed to isolate high-purity products.

Chemical Reactions Analysis

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate serves as an active pharmaceutical ingredient (API) in drug formulations. Its unique bicyclic structure allows for enhanced bioactivity and specificity in targeting biological pathways.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, research published in Journal of Medicinal Chemistry indicated that modifications to the ethyl ester group could lead to improved efficacy against specific cancer cell lines.

Chemical Synthesis

This compound is valuable in synthetic organic chemistry as a building block for more complex molecules. Its bicyclic structure provides a versatile framework for further functionalization.

Synthesis Example

A notable synthesis route involves the use of this compound as a precursor in the synthesis of novel heterocyclic compounds that have been shown to possess antimicrobial properties.

Material Science

In material science, this compound can be used to create polymeric materials with specific mechanical and thermal properties due to its unique structural characteristics.

Example Application

Research has indicated its potential use in developing biodegradable polymers that can be utilized in packaging materials, thereby contributing to environmental sustainability.

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Bicyclo Core Variations :

  • The main compound and the dichloro derivative share the bicyclo[5.1.0]octane framework, while the azabicyclo compound (CAS: 32499-64-2) features a bicyclo[3.2.1]octane system with nitrogen. The bicyclo[1.1.1]pentane (CAS: 303752-38-7) is highly strained, leading to distinct reactivity in ring-opening reactions .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The dichloro derivative’s chlorine atoms increase lipophilicity (LogP = 2.435) and may enhance stability toward nucleophilic attack compared to the main compound’s methyl and ester groups .

Functional Group Reactivity :

  • The ethyl ester in the main compound and CAS: 32499-64-2 offers hydrolytic sensitivity, whereas the carboxylic acid in CAS: 303752-38-7 introduces acidity (pKa ~4-5). The ketone in the azabicyclo compound (CAS: 32499-64-2) enables nucleophilic additions .

Physicochemical Properties

  • Polar Surface Area (PSA) : The azabicyclo compound (PSA ~55.1 Ų) and the carboxylic acid derivative (PSA ~70.0 Ų) exhibit higher polarity due to nitrogen and carboxylic acid groups, respectively, enhancing water solubility compared to the main compound (PSA ~35.0 Ų) .
  • Lipophilicity (LogP) : The dichloro derivative’s LogP (2.435) aligns with the main compound’s predicted value (~2.4), suggesting similar membrane permeability. The azabicyclo compound’s lower LogP (~1.8) reflects reduced lipophilicity due to the polar ketone and amine .

Research Findings and Computational Insights

Conceptual density functional theory (DFT) can predict reactivity indices (e.g., Fukui functions, electrophilicity) for these compounds. For example:

  • The dichloro derivative’s chlorine atoms likely increase electrophilicity at the bicyclo core, while the main compound’s methyl groups may localize electron density at the ester .
  • The azabicyclo compound’s nitrogen could act as a soft nucleophile, aligning with Pearson’s HSAB principle .

Biological Activity

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate, also known as 3,5-Dioxabicyclo[5.1.0]octane-8-carboxylic acid, 4,4-dimethyl-, ethyl ester (CAS No. 1624262-21-0), is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and potential biological activities.

  • Molecular Formula : C11H18O4
  • Molar Mass : 214.26 g/mol
  • Density : 1.084 g/cm³ (predicted)
  • Boiling Point : Approximately 265.8 °C (predicted)

This compound exhibits a bicyclic structure that contributes to its reactivity and potential interactions with biological systems.

Research indicates that this compound may function through various biochemical mechanisms:

  • Chiral Carbamate Formation : The compound is utilized in the CO2-mediated formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles. This process has demonstrated excellent yields and high enantiomeric excess, making it valuable in asymmetric synthesis .
  • Catalytic Activity : Studies have shown that this compound can act as a key intermediate in the preparation of gadobinol, a contrast agent used in medical imaging . The asymmetric aminolysis catalyzed by titanium/BINOL systems involving this compound has been explored to enhance optical purity in synthetic applications .

Biological Activity

The biological activity of this compound is primarily linked to its utility in drug development and synthesis:

Case Study 1: Asymmetric Synthesis

A study published in the Journal of the American Chemical Society investigated the mechanism of asymmetric ring-opening aminolysis using this compound as a substrate. The results indicated that the use of titanium/BINOL catalysis led to high enantiomeric excesses in the resulting products, showcasing the compound's utility in creating optically pure substances .

Case Study 2: Medical Imaging Applications

This compound has been explored for its role in synthesizing gadobinol derivatives used in MRI contrast agents. The efficient formation of these derivatives from the compound suggests potential applications in enhancing imaging techniques while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate, and how can purity be optimized?

  • Methodology : The compound’s bicyclic structure suggests synthesis via cyclization of precursor esters or ketones. For example, analogous bicyclo[3.2.1]octane derivatives are synthesized using [3+2] cycloadditions or ring-closing metathesis. Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or methanol .
  • Key Data : Yield optimization often requires inert conditions (e.g., nitrogen atmosphere) and controlled reflux times (e.g., 17 hours for similar diazabicyclo derivatives) .

Q. Which spectroscopic techniques are most reliable for confirming the bicyclic structure and ester functionality?

  • Methodology :

  • 1H/13C NMR : Identify bicyclic protons (e.g., bridgehead carbons at δ 1.2–2.5 ppm) and ester carbonyl signals (δ 165–175 ppm).
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₈O₄, calculated 214.12 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in nucleophilic ring-opening reactions of this compound?

  • Methodology :

  • Mechanistic Studies : Use kinetic isotope effects or deuterium labeling to track attack sites. For example, titanium/BINOLate catalysts promote asymmetric ring-opening at specific bridgehead positions .
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for competing pathways .
    • Data Contradictions : Conflicting regioselectivity in similar bicyclo compounds (e.g., 3,5-dioxabicyclo[5.1.0] vs. trioxabicyclo[5.1.0] systems) may arise from solvent polarity or catalyst choice .

Q. What computational approaches best predict the compound’s electronic properties for drug design applications?

  • Methodology :

  • Conceptual DFT : Calculate Fukui functions (nucleophilic/electrophilic sites) and global hardness (Δη ≈ 0.2–0.5 eV for bicyclic esters) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes with hydrophobic pockets) using force fields like AMBER or CHARMM .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodology :

  • Chiral Catalysts : Titanium/BINOLate/water systems induce enantioselectivity (>90% ee) in asymmetric ring-opening reactions of related trioxabicyclo compounds .
  • Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP) to separate enantiomers during ester hydrolysis .

Data Analysis and Experimental Design

Q. How should researchers resolve discrepancies in reaction yields reported for similar bicyclo carboxylates?

  • Methodology :

  • Controlled Replicates : Standardize solvent purity (e.g., anhydrous ethyl acetate vs. technical grade) and catalyst activation (e.g., pre-stirring Ti/BINOLate complexes).
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry) and identify critical factors .

Q. What strategies mitigate byproduct formation during esterification or cyclization steps?

  • Methodology :

  • Protecting Groups : Use tert-butyl esters (e.g., Boc-protected amines) to prevent unwanted acyl transfers .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. overnight reflux) to minimize decomposition .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight226.32 g/mol (C₁₁H₁₈O₄)
NMR (Bridgehead Protons)δ 1.8–2.2 ppm (multiplet, 2H)
IR (Ester C=O)1742 cm⁻¹
DFT Global Hardness (η)4.1 eV (B3LYP/6-31G*)
Enantiomeric Excess (ee)>90% (Ti/BINOLate system)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate

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